7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid
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Overview
Description
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is an organic compound characterized by a heptanoic acid backbone with a 2,3-dimethoxyphenyl group and a ketone functional group at the seventh carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with heptanoic acid derivatives under specific conditions. One common method includes the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction . The reaction proceeds through a series of steps including condensation and oxidation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid undergoes various chemical reactions including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted phenyl derivatives from nucleophilic substitution.
Scientific Research Applications
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities and cellular processes. For instance, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid: Shares a similar phenyl group with methoxy substituents but differs in the length and functional groups of the carbon chain.
2,3-Dimethoxybenzoic acid: Similar in having methoxy groups on the phenyl ring but lacks the heptanoic acid backbone.
Uniqueness
7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its heptanoic acid backbone with a ketone functional group and methoxy-substituted phenyl ring makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
7-(2,3-dimethoxyphenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-19-13-9-6-7-11(15(13)20-2)12(16)8-4-3-5-10-14(17)18/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBDJZCVPBBRNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645463 |
Source
|
Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-33-1 |
Source
|
Record name | 7-(2,3-Dimethoxyphenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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